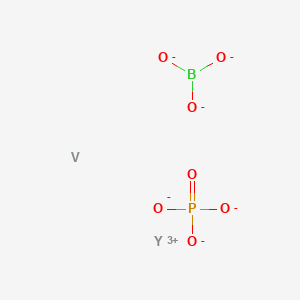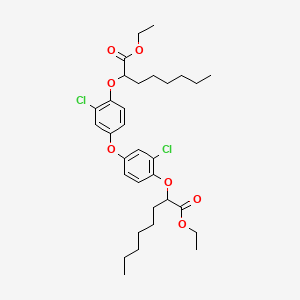
N'-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiazole ring and a urea moiety, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea typically involves the reaction of 2-aminobenzothiazole with an appropriate isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction may require a catalyst such as triethylamine to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The urea moiety may also play a role in binding to proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea.
Benzothiazole: A simpler compound with similar biological activities.
N-Methylurea: A related compound with different chemical properties.
Uniqueness
N’-1,3-Benzothiazol-2-yl-N-(2,2-dimethoxyethyl)-N-methylurea is unique due to its combination of a benzothiazole ring and a urea moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63879-96-9 |
|---|---|
Formule moléculaire |
C13H17N3O3S |
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-1-(2,2-dimethoxyethyl)-1-methylurea |
InChI |
InChI=1S/C13H17N3O3S/c1-16(8-11(18-2)19-3)13(17)15-12-14-9-6-4-5-7-10(9)20-12/h4-7,11H,8H2,1-3H3,(H,14,15,17) |
Clé InChI |
QDIAOJAUDQPPMY-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(OC)OC)C(=O)NC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


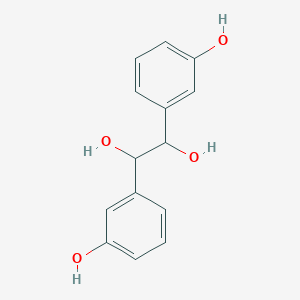

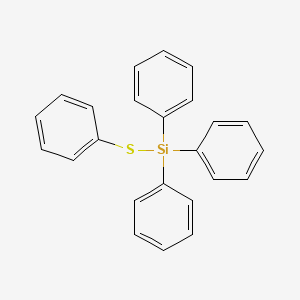

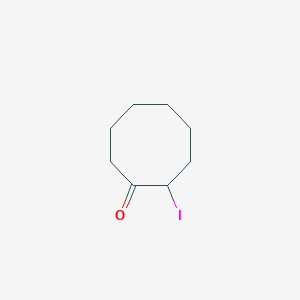


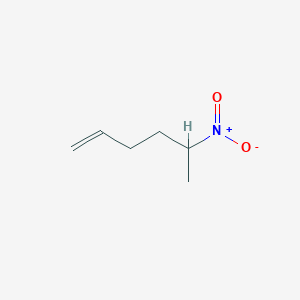

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)

